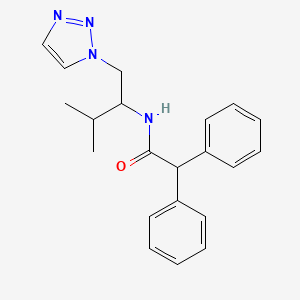
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2,2-diphenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2,2-diphenylacetamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of amides and is commonly referred to as MDAA. The purpose of
作用机制
The exact mechanism of action of MDAA is not yet fully understood. However, it has been proposed that it may act by inhibiting the synthesis of certain enzymes or proteins that are necessary for the survival of bacteria, fungi, or cancer cells. Additionally, MDAA may act by modulating the activity of certain signaling pathways that are involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
MDAA has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that MDAA can inhibit the growth of various bacterial and fungal strains. Additionally, MDAA has been found to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as a chemotherapeutic agent. Furthermore, MDAA has been shown to have anti-inflammatory and analgesic effects in animal models, suggesting that it may have potential as a pain reliever and anti-inflammatory agent.
实验室实验的优点和局限性
MDAA has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, MDAA has been shown to have low toxicity in animal models, suggesting that it may be safe for use in humans. However, there are also some limitations to the use of MDAA in lab experiments. For example, its mechanism of action is not yet fully understood, which may limit its potential applications. Additionally, further studies are needed to determine the optimal dosage and administration route for MDAA.
未来方向
There are several potential future directions for research on MDAA. One area of interest is the development of new antibiotics based on the structure of MDAA. Additionally, further studies are needed to determine the optimal dosage and administration route for MDAA as a potential pain reliever and anti-inflammatory agent. Furthermore, the anticancer activity of MDAA warrants further investigation, particularly in vivo studies to determine its efficacy and safety as a chemotherapeutic agent. Overall, MDAA has shown great promise as a potential therapeutic agent, and further research is needed to fully explore its potential applications.
合成方法
MDAA can be synthesized using a multistep reaction process that involves the condensation of 3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine with 2,2-diphenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the resulting product is purified using column chromatography. The final product is a white crystalline solid with a melting point of approximately 160°C.
科学研究应用
MDAA has been studied extensively for its potential therapeutic applications. It has been shown to have antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics. Additionally, MDAA has been found to exhibit anticancer activity in vitro, suggesting that it may have potential as a chemotherapeutic agent. Furthermore, MDAA has been investigated for its potential as a pain reliever and anti-inflammatory agent.
属性
IUPAC Name |
N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-16(2)19(15-25-14-13-22-24-25)23-21(26)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14,16,19-20H,15H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAFARNNLBVEJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2,2-diphenylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

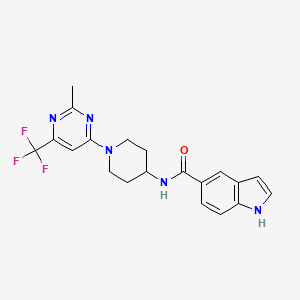

![2-fluoro-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2910360.png)
![methyl 6-(tert-butyl)-2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2910361.png)
![4-Methoxy-7-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B2910362.png)
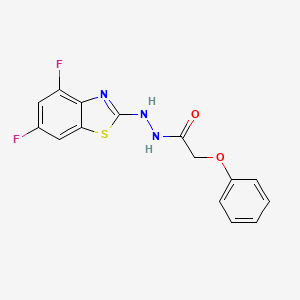
![4-(3,4-Dimethylphenyl)-1-[1-(furan-2-carbonyl)piperidin-4-yl]-3-phenoxyazetidin-2-one](/img/structure/B2910368.png)

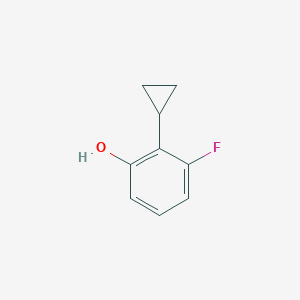
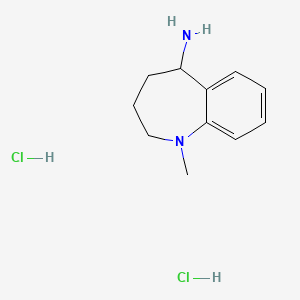
![N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2910372.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-phenethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2910373.png)
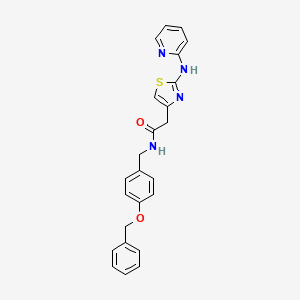
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2910377.png)